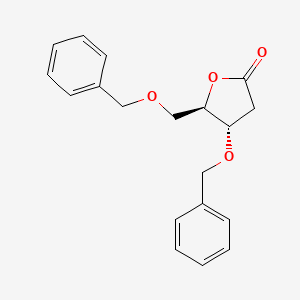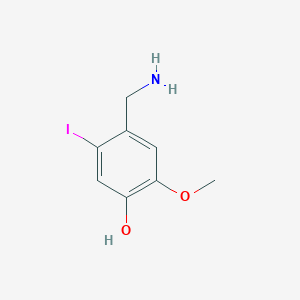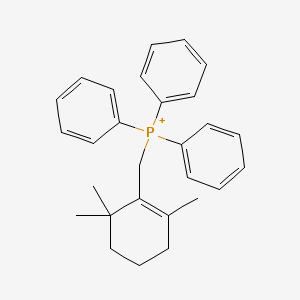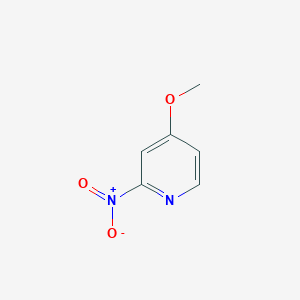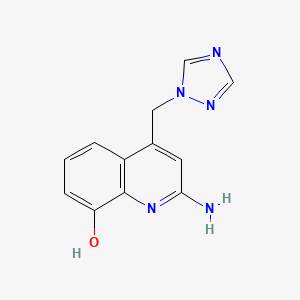
4-((1H-1,2,4-Triazol-1-yl)methyl)-2-aminoquinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1H-1,2,4-Triazol-1-yl)methyl)-2-aminoquinolin-8-ol is a compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industrial chemistry. This compound features a triazole ring, which is known for its diverse biological activities, and a quinoline moiety, which is often found in compounds with significant pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-1,2,4-Triazol-1-yl)methyl)-2-aminoquinolin-8-ol typically involves the formation of the triazole ring followed by its attachment to the quinoline structure. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. This is followed by a nucleophilic substitution reaction where the triazole moiety is introduced to the quinoline derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can be scaled up more easily than traditional batch processes .
化学反応の分析
Types of Reactions
4-((1H-1,2,4-Triazol-1-yl)methyl)-2-aminoquinolin-8-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroquinoline derivatives, while nucleophilic substitution can introduce various functional groups onto the quinoline or triazole rings .
科学的研究の応用
4-((1H-1,2,4-Triazol-1-yl)methyl)-2-aminoquinolin-8-ol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules, particularly in the pharmaceutical industry.
作用機序
The mechanism of action of 4-((1H-1,2,4-Triazol-1-yl)methyl)-2-aminoquinolin-8-ol involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit enzymes that are crucial for DNA replication and cell division, thereby preventing the proliferation of cancer cells . The triazole ring is known to interact with various biological targets, enhancing the compound’s overall efficacy .
類似化合物との比較
Similar Compounds
Some compounds similar to 4-((1H-1,2,4-Triazol-1-yl)methyl)-2-aminoquinolin-8-ol include:
4-(1H-1,2,4-Triazol-1-ylmethyl)aniline: Known for its antimicrobial properties.
4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile: Used as an intermediate in the synthesis of antineoplastic agents.
1,2,4-Triazole derivatives: These compounds are widely studied for their diverse biological activities, including anticancer, antibacterial, and antiviral properties.
Uniqueness
What sets this compound apart is its unique combination of the triazole and quinoline moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in both research and industrial applications .
特性
分子式 |
C12H11N5O |
|---|---|
分子量 |
241.25 g/mol |
IUPAC名 |
2-amino-4-(1,2,4-triazol-1-ylmethyl)quinolin-8-ol |
InChI |
InChI=1S/C12H11N5O/c13-11-4-8(5-17-7-14-6-15-17)9-2-1-3-10(18)12(9)16-11/h1-4,6-7,18H,5H2,(H2,13,16) |
InChIキー |
VXFRCSGWVBUEIE-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2CN3C=NC=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



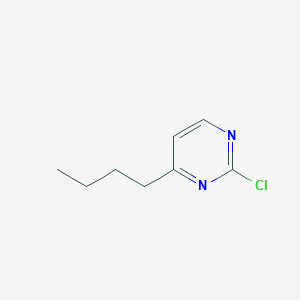
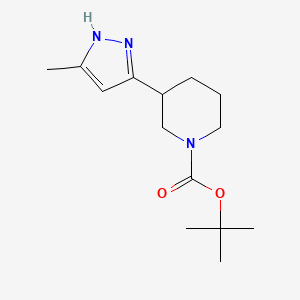
![5-[2-(furan-2-yl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B12970967.png)


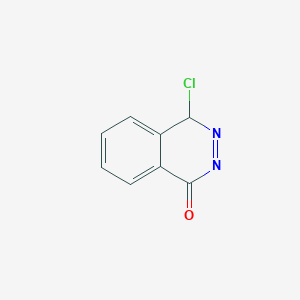
![6,6'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]](/img/structure/B12970981.png)
![1,5,6-Trimethyl-1,4-dihydro-2H-imidazo[4,5-B]pyrazin-2-one](/img/structure/B12970983.png)
